molecular formula C21H33O7P B162495 Cytostatin CAS No. 682329-63-1

Cytostatin

Katalognummer: B162495
CAS-Nummer: 682329-63-1
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: PQNNIEWMPIULRS-PZIWEVEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate is a natural compound known for its potent inhibitory effects on protein phosphatase 2A (PP2A), an enzyme involved in various cellular processes. It was first isolated from the culture broth of the microorganism Kitasatospora sp. [(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate has garnered significant attention due to its potential anticancer properties and its ability to inhibit cell adhesion to the extracellular matrix, making it a promising candidate for anti-metastatic therapies .

Wissenschaftliche Forschungsanwendungen

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of protein phosphatases and to develop new synthetic methodologies.

    Biology: Investigated for its role in cell adhesion, signal transduction, and cellular metabolism.

    Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting metastasis and inducing apoptosis in cancer cells.

Wirkmechanismus

Target of Action

Cytostatin, also known as (5S,6S)-5,6-dihydro-6-[(1S,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1,5-dimethyl-4-(phosphonooxy)-7,9,11-tridecatrien-1-yl]-5-methyl-2H-pyran-2-one, primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase that is ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells .

Mode of Action

This compound acts as a potent inhibitor of PP2A . It binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A . This interaction inhibits the function of PP2A, leading to changes in the cell’s biochemical pathways .

Biochemical Pathways

The inhibition of PP2A by this compound affects a variety of signaling pathways in eukaryotic cells . PP2A has been identified as a therapeutic target in various diseases, including cancer, heart diseases, neurodegenerative diseases, and diabetes . In particular, inhibitors of PP2A have shown potential anticancer activity .

Pharmacokinetics

It is known that this compound is a natural product isolated from the culture broth of the producing strain kitasatospora sp . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound mediates anticancer effects by augmenting the tumor-killing activity of natural killer (NK) cells . It has been demonstrated that specific PP2A inhibitors, like this compound, can augment the tumor-killing activity of NK cells and suppress tumor metastasis in animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of cytostatin involves a convergent approach that relies on a key epoxide-opening reaction to join two stereotriad units. A single-step late-stage stereoselective installation of the sensitive (Z,Z,E)-triene through a beta-chelation-controlled nucleophilic addition is crucial in this process. The synthetic route provides rapid access to the C4-C6 stereoisomers of the this compound lactone .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves microbial fermentation using Kitasatospora sp. strains. Optimization of fermentation conditions, including nutrient composition, pH, temperature, and aeration, is essential to maximize the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various this compound analogues with modified functional groups, which can exhibit different biological activities .

Vergleich Mit ähnlichen Verbindungen

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate is structurally related to other natural inhibitors of serine/threonine phosphatases, such as fostriecin and okadaic acid. These compounds share similar mechanisms of action but differ in their potency, selectivity, and biological activities. For example:

    Fostriecin: Another potent PP2A inhibitor with promising anticancer activity. It has a similar lactone structure but differs in its side chains and functional groups.

    Okadaic acid: A marine toxin that inhibits both PP1 and PP2A. .

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate’s unique structural features, such as its specific lactone moiety and side chains, contribute to its selectivity and potency as a PP2A inhibitor, distinguishing it from other similar compounds .

Biologische Aktivität

The compound [(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate , commonly referred to as Cytostatin or a PP2A inhibitor (CAS 156856-30-3), has garnered significant interest in the field of medicinal chemistry due to its biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes a tetradecatriene backbone and a dihydrogen phosphate group. Its molecular formula is C21H33O7PC_{21}H_{33}O_{7}P with a molecular weight of approximately 450.44 g/mol. The compound's structure facilitates interactions with various biological targets.

Antitumor Effects

This compound has demonstrated potent antitumor activity through its ability to inhibit protein phosphatase 2A (PP2A). This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Notably:

  • Cell Adhesion Inhibition : this compound inhibits the adhesion of B16 melanoma cells to extracellular matrix proteins such as laminin and collagen type IV in a dose-dependent manner but does not affect adhesion to fibronectin .
  • Cytotoxicity : In studies involving human cancer cell lines, this compound exhibited significant cytotoxic effects:
    • IC50 values for Hep3B and HepG2 cells were reported at 27 ± 3 μg/mL and 30 ± 6 μg/mL respectively .
    • It also showed activity against Hela (IC50 = 40 ± 2 μg/mL) and A549 (IC50 = 52 ± 2 μg/mL) cell lines .

The primary mechanism by which this compound exerts its biological effects revolves around the inhibition of PP2A. This enzyme plays a crucial role in regulating various cellular processes including cell cycle progression and apoptosis. By inhibiting PP2A:

  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells by altering signaling cascades associated with survival and growth .

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has shown that treatment with this compound leads to increased apoptosis in tumor cells as evidenced by flow cytometry assays measuring annexin V binding.
  • Metabolomic Profiling : A comprehensive study using untargeted metabolomics revealed that this compound affects metabolic pathways associated with cell survival and proliferation .

Data Tables

The following table summarizes key findings regarding the cytotoxic activity of this compound across different cancer cell lines:

Cell LineIC50 (μg/mL)Mechanism of Action
Hep3B27 ± 3PP2A inhibition leading to apoptosis
HepG230 ± 6Induction of G2/M phase arrest
Hela40 ± 2Increased apoptotic signaling
A54952 ± 2Modulation of survival pathways

Eigenschaften

IUPAC Name

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7-,10-9-/t15-,16-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNNIEWMPIULRS-PZIWEVEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 2
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 3
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 4
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 5
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 6
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.